![molecular formula C24H16N2O6 B14265613 Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate CAS No. 137964-13-7](/img/structure/B14265613.png)
Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate: is an organic compound that features a benzene ring substituted with two 4-(cyanatomethyl)phenyl groups and two ester groups at the 1 and 4 positions. This compound is part of the aromatic family, known for its stability and unique chemical properties due to the conjugated π-electron system of the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where benzene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This is followed by a nucleophilic substitution reaction to introduce the cyanatomethyl groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can convert the nitrile groups to amines using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of aromatic compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties .
Mécanisme D'action
The mechanism of action of Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate involves its interaction with molecular targets through its aromatic and nitrile groups. The aromatic ring can participate in π-π interactions, while the nitrile groups can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets .
Comparaison Avec Des Composés Similaires
Bis(benzene)chromium: A compound with a similar aromatic structure but with chromium as a central metal atom.
1,4-Bis(phenylethynyl)benzene: Another aromatic compound with ethynyl groups instead of cyanatomethyl groups.
Uniqueness: Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate is unique due to the presence of both cyanatomethyl and ester groups, which provide a combination of reactivity and stability. This makes it versatile for various applications in synthesis and material science .
Propriétés
Numéro CAS |
137964-13-7 |
|---|---|
Formule moléculaire |
C24H16N2O6 |
Poids moléculaire |
428.4 g/mol |
Nom IUPAC |
bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C24H16N2O6/c25-15-29-13-17-1-9-21(10-2-17)31-23(27)19-5-7-20(8-6-19)24(28)32-22-11-3-18(4-12-22)14-30-16-26/h1-12H,13-14H2 |
Clé InChI |
VQNOAXKHWHFLOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1COC#N)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)COC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


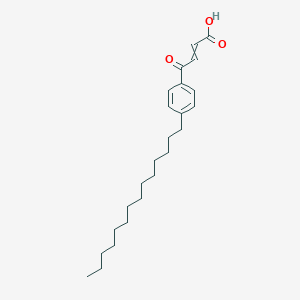
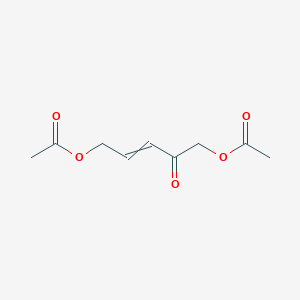
![1-[(2R,5S)-5-(Hydroxymethyl)oxolan-2-yl]-4-{(E)-[(piperidin-1-yl)methylidene]amino}pyrimidin-2(1H)-one](/img/structure/B14265546.png)
![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
![4-{[4-(Dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14265562.png)
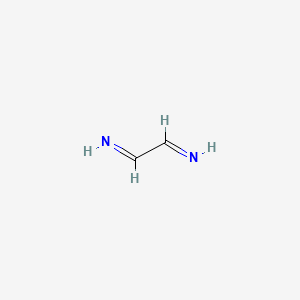
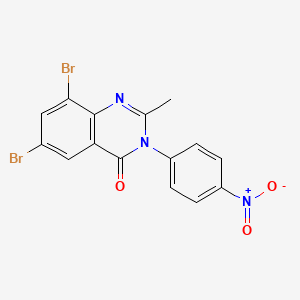

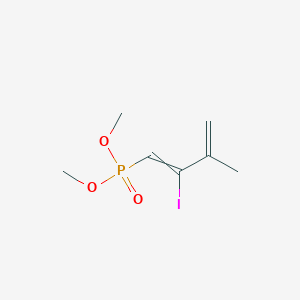

![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
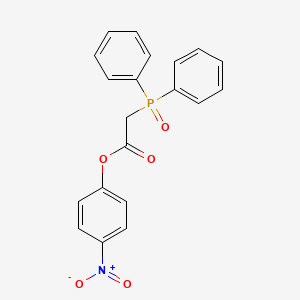
![1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane](/img/structure/B14265618.png)
